molecular formula C16H14F6N2O3 B2984341 {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate CAS No. 955966-45-7

{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate

Cat. No.: B2984341
CAS No.: 955966-45-7
M. Wt: 396.289
InChI Key: JMAHTVTXAYNCGY-UHFFFAOYSA-N
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Description

{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂Cl) in the presence of catalysts.

    Attachment of the Phenoxy Group: The phenoxy group is typically introduced through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the pyrazole ring.

    Esterification: The final step involves the esterification of the pyrazole derivative with propionic acid or its derivatives under acidic conditions to form the propionate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and lipophilicity of the resulting compounds, making them valuable in various chemical reactions and processes.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its unique structure allows it to interact with biological targets in ways that can modulate biological pathways, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to act as an enzyme inhibitor or receptor modulator. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity by increasing hydrophobic interactions and electronic effects. The phenoxy group can further modulate the compound’s interaction with its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {1-methyl-3-(trifluoromethyl)-5-phenyl-1H-pyrazol-4-yl}methyl propionate
  • {1-methyl-3-(trifluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-4-yl}methyl propionate
  • {1-methyl-3-(trifluoromethyl)-5-(2-chlorophenyl)-1H-pyrazol-4-yl}methyl propionate

Uniqueness

Compared to similar compounds, {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate is unique due to the presence of multiple trifluoromethyl groups and a phenoxy group. These features confer enhanced chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N2O3/c1-3-12(25)26-8-11-13(16(20,21)22)23-24(2)14(11)27-10-6-4-5-9(7-10)15(17,18)19/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAHTVTXAYNCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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